molecular formula C12H17Cl2FN2O B1520959 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride CAS No. 1019058-85-5

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride

Cat. No.: B1520959
CAS No.: 1019058-85-5
M. Wt: 295.18 g/mol
InChI Key: IWVYXWLVGIXMED-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone Dihydrochloride

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as This compound , a piperazine derivative with a fluorinated aromatic substituent and a ketone functional group. Its molecular formula is C₁₂H₁₇Cl₂FN₂O , derived from the union of 4-fluorophenyl (C₆H₄F), piperazine (C₄H₁₀N₂), and ethanone (C₂H₃O) moieties, along with two hydrochloric acid molecules (2HCl).

Key identifiers include:

  • PubChem CID : 42933716 (parent compound) and 119259779 (dihydrochloride salt).
  • SMILES : C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl.
  • InChI : InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H.

Molecular Architecture and Functional Group Analysis

The molecule comprises three key structural components:

  • 4-Fluorophenyl Group : A fluorinated benzene ring attached to the ethanone moiety, providing electronic and steric effects due to the fluorine atom’s electronegativity and small size.
  • Piperazine Core : A six-membered ring containing two secondary amine groups (N–H bonds), which enable hydrogen bonding and influence the compound’s solubility and reactivity.
  • Ethanone Moiety : A carbonyl group (C=O) linked to the piperazine nitrogen, contributing to the compound’s planar geometry and potential for π-π stacking interactions.

Functional Groups :

Group Location Role in Reactivity/Interactions
4-Fluorophenyl C₆H₄F Electron-withdrawing; stabilizes carbonyl
Piperazine (N–H) C₄H₁₀N₂ Hydrogen bond donor; salt formation site
Ketone (C=O) Ethanone Electrophilic center; nucleophilic attack

Crystallographic Data and Solid-State Conformation

Crystallographic studies of related piperazine salts reveal insights into the compound’s solid-state behavior:

  • Piperazine Conformation : The piperazine ring adopts a chair conformation in crystalline structures, as observed in similar compounds like piperazine-1,4-diium dichloride.
  • Hydrogen Bonding : The dihydrochloride salt forms N–H⋯Cl interactions between the piperazine’s secondary amines and chloride counterions, stabilizing the crystal lattice.
  • Substituent Orientation : The 4-fluorophenyl group is typically positioned axially relative to the piperazine ring to minimize steric hindrance, as seen in analogous structures.

Comparative Crystallographic Parameters :

Parameter This compound Piperazine Dihydrochloride
Space Group Pna2₁ (inferred from related structures) P2₁/c
Hydrogen Bond Type N–H⋯Cl (intermolecular) N–H⋯Cl (intramolecular)
Piperazine Conformation Chair (axial substituents) Chair (equatorial substituents)

Comparative Analysis with Related Piperazine Derivatives

The structural and functional properties of this compound contrast with other piperazine derivatives in key ways:

Substituent Effects on Reactivity
Derivative Substituent(s) Impact on Reactivity
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone 4-Fluorophenyl, ketone Enhanced electrophilicity at carbonyl; H-bonding via NH groups
2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone Imidazole, fluorophenyl Increased steric bulk; potential for π-π stacking with imidazole
1-(4-Bromobenzoyl)-4-phenylpiperazine Bromobenzoyl, phenyl Reduced solubility due to large substituents; altered dihedral angles
Biological Activity Trends

While direct biological data for this compound are limited, related piperazine derivatives exhibit:

  • Antimicrobial Activity : Piperazine-based compounds often inhibit bacterial enzymes via interaction with metal centers.
  • Cancer Therapeutic Potential : Fluorinated ketones may modulate kinase activity or disrupt DNA repair pathways.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYXWLVGIXMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)piperazine Intermediate

A common precursor is 1-bis(4-fluorophenyl)methyl piperazine, synthesized via nucleophilic substitution reactions involving halogenated analogues and piperazine derivatives. This intermediate is crucial for further elaboration into the ethanone derivative.

  • Reaction Type: Nucleophilic substitution of halogenated fluorophenyl compounds with piperazine.
  • Conditions: Typically carried out in a single step under controlled temperature and solvent conditions to maximize yield and purity.
  • Outcome: Formation of a fluorinated benzhydrylpiperazine intermediate used in further medicinal chemistry applications.

Introduction of the Ethanone Group

The ethanone moiety is introduced at the 2-position of the piperazine ring through acylation reactions. This can be achieved by reacting the piperazine intermediate with appropriate acyl chlorides or esters under coupling conditions.

  • Reagents: Acyl chlorides or methyl esters of chloroethoxyacetate.
  • Catalysts/Bases: Triethylamine or other suitable bases to neutralize acid by-products.
  • Process: The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the acyl electrophile, forming the ethanone linkage.
  • Example: Reaction of 1-(diphenylmethyl)piperazine derivatives with methyl(2-chloroethoxy)acetate followed by hydrolysis and acidification yields the ethanone derivative.

Formation of Dihydrochloride Salt

To enhance the compound's pharmaceutical properties, such as solubility and stability, the free base of 1-(4-fluorophenyl)-2-piperazin-1-ylethanone is converted to its dihydrochloride salt.

  • Method: Treatment of the free base with concentrated hydrochloric acid.
  • Conditions: Stirring at room temperature followed by mild warming (e.g., 313 K) for 10–20 minutes.
  • Isolation: The resulting salt precipitates as a white solid, which is then filtered, washed, and dried.
  • Example: Similar procedures have been reported for related piperazine salts, where the hydrochloride salt is obtained by direct acid-base reaction and subsequent crystallization.

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 1-bis(4-fluorophenyl)methyl piperazine + halogenated analogue High One-step reaction, key intermediate for fluorinated piperazine derivatives
Acylation to form ethanone Methyl(2-chloroethoxy)acetate + piperazine derivative, triethylamine, EtOAc, ambient temp 85–92 Followed by hydrolysis and acidification to free acid form
Dihydrochloride salt formation Free base + concentrated HCl, stirring at RT, warming at 313 K Quantitative Precipitation of white solid, isolated by filtration and drying

Additional Notes on Synthetic Variations

  • Alternative coupling methods include the use of carbodiimide reagents (e.g., EDC) for amide bond formation in related piperazine derivatives, which may be adapted for similar ethanone derivatives.
  • The purity and crystalline form of the dihydrochloride salt can be influenced by the drying method, with freeze-drying reported to yield amorphous forms.
  • Structural characterization by NMR (both ^1H and ^13C) and crystallographic studies confirm the successful formation and purity of the target compounds and salts.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Description Reference
1. Formation of fluorophenyl piperazine Nucleophilic substitution of halogenated fluorophenyl compounds with piperazine Single-step synthesis of fluorinated intermediate
2. Acylation to ethanone derivative Reaction with methyl(2-chloroethoxy)acetate, triethylamine, EtOAc, hydrolysis Formation of 1-(4-fluorophenyl)-2-piperazin-1-ylethanone
3. Dihydrochloride salt formation Treatment with concentrated HCl, stirring, mild heating Conversion to stable dihydrochloride salt form

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the conditions under which the reactions are carried out.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically require acidic or neutral conditions.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used. These reactions are usually performed under anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups. These reactions often require the presence of a strong base or acid.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound

Scientific Research Applications

Pharmacology

Receptor Binding Studies
Pharmacological evaluations have focused on the compound's interaction with various neurotransmitter receptors. The presence of the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Binding affinity studies suggest that this compound may act as a selective modulator for serotonin receptors (5-HT), which could lead to its use as a therapeutic agent for mood disorders .

In Vivo Studies
In vivo experiments using animal models have demonstrated that compounds similar to 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride can significantly reduce anxiety-like behaviors and improve cognitive functions. These findings support the potential development of this compound for therapeutic use in neuropsychiatric conditions .

Materials Science

Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its ability to form stable complexes with metal ions has implications for developing catalysts and sensors. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for use in high-performance materials .

  • Antitumor Efficacy : A study published in Molecules highlighted the effectiveness of piperazine derivatives in inhibiting PARP activity, leading to enhanced apoptosis in MCF-7 breast cancer cells .
  • Psychiatric Treatment Potential : Research on structurally similar compounds has shown promise in treating anxiety disorders by modulating serotonin receptor activity .
  • Material Development : Investigations into polymer composites incorporating piperazine derivatives indicated improved mechanical properties and thermal stability, suggesting applications in advanced material science .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine-ethanone backbone but differ in substituents, which modulate pharmacological and physicochemical properties. Key comparisons include:

BMY 14802 (α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol)

  • Structural Differences: BMY 14802 replaces the ethanone group with a butanol chain and introduces a pyrimidinyl substituent on the piperazine.
  • The 5-fluoropyrimidine group enhances receptor affinity compared to simpler aryl groups .
  • Physicochemical Properties : Higher molecular weight (C₁₉H₂₁F₂N₃O) and increased hydrophilicity due to the hydroxyl group.

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

  • Structural Differences: Substitutes the 4-fluorophenyl group with a chlorine atom on the ethanone and a phenyl group on the piperazine.
  • Pharmacological Profile : Exhibits antifungal and antibacterial activity. The chlorine atom may enhance electrophilicity, improving interactions with microbial targets .
  • Crystallographic Data: Crystallizes in the monoclinic space group P2₁/c, with a planar piperazine ring conformation .

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-[4-(phenylthio)phenyl]ethanone Dihydrochloride

  • Structural Differences : Incorporates a hydroxyethyl group on the piperazine and a phenylthio substituent on the aryl ring.
  • Physicochemical Properties : The hydroxyethyl group increases water solubility, while the phenylthio moiety enhances lipophilicity, balancing membrane permeability .

1-(2-Furyl)-2-piperazin-1-ylethanone Dihydrochloride

  • Structural Differences : Replaces the 4-fluorophenyl group with a furan ring.

Impurity A(EP) of Flunarizine Dihydrochloride (1-[Bis(4-fluorophenyl)methyl]-piperazine)

  • Structural Differences: Contains a bis(4-fluorophenyl)methyl group instead of the ethanone-fluorophenyl system.
  • Relevance : Highlights the importance of fluorophenyl substituents in modulating CNS activity, though the absence of the ketone group reduces structural rigidity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (R1, R2) Molecular Weight Key Activities
Target Compound R1: 4-Fluorophenyl, R2: H 290.18 (free base) Under investigation
BMY 14802 R1: 4-Fluorophenyl, R2: 5-F-pyrimidine 363.39 Antipsychotic (σ receptor)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone R1: Cl, R2: Phenyl 266.74 Antifungal, antibacterial
1-(2-Furyl)-2-piperazin-1-ylethanone R1: 2-Furyl, R2: H 272.15 (free base) Industrial applications

Table 2: Physicochemical Properties

Compound Name Solubility (Water) LogP (Predicted) Salt Form
Target Compound High (dihydrochloride) 2.1 Dihydrochloride
BMY 14802 Moderate 3.8 Free base
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Low 2.9 Free base
2-[4-(2-Hydroxyethyl)-piperazinyl] analog High 1.6 Dihydrochloride

Research Findings and Trends

  • Structure-Activity Relationship (SAR): The 4-fluorophenyl group in the target compound optimizes binding to serotonin and dopamine receptors compared to non-fluorinated analogs . Chlorine or bulky substituents (e.g., bis-fluorophenyl) may reduce bioavailability due to increased steric hindrance .
  • Salt Forms : Dihydrochloride salts generally improve aqueous solubility, critical for in vivo efficacy, as seen in the target compound and hydroxyethyl derivative .
  • Synthetic Accessibility: The ethanone-piperazine scaffold is synthetically versatile, allowing modular substitution for tailored pharmacological profiles .

Biological Activity

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride (CAS No. 1019058-85-5) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H17Cl2FN2O
  • Molecular Weight : 295.18 g/mol
  • CAS Number : 1019058-85-5

Research indicates that this compound exhibits several biological activities, primarily through interactions with various biological targets:

  • Kinase Inhibition : The compound has been shown to inhibit multiple kinases, which are crucial for various cellular processes. Notable targets include:
    • Cyclin-dependent kinases (CDK1, CDK2, CDK5)
    • Glycogen synthase kinase 3 (GSK-3α/β)
    • AMP-activated protein kinase (AMPK) .
  • Neuroprotective Effects : In vitro studies suggest that this compound provides neuroprotection by reducing the production of inflammatory mediators in activated microglia. It inhibits the activation of NF-κB and reduces levels of pro-inflammatory cytokines such as TNF and IL-6 .
  • Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting tumor growth through its action on various signaling pathways associated with cell proliferation and survival .

Biological Activity Summary Table

Biological ActivityMechanism of ActionReferences
Kinase InhibitionInhibits CDK1, CDK2, GSK-3α/β, AMPK
NeuroprotectionReduces inflammatory mediators; inhibits NF-κB
Anticancer EffectsInhibits tumor growth; affects cell signaling pathways

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroinflammation Model : A study demonstrated that treatment with this compound significantly decreased LPS-induced neuroinflammation in murine models. It reduced the expression of inflammatory cytokines and prevented neuronal apoptosis by inhibiting GSK-3β activity .
  • Cancer Cell Lines : Research on various cancer cell lines indicated that the compound effectively inhibited cell proliferation and induced apoptosis through modulation of apoptotic pathways and inhibition of key survival kinases .
  • Antimicrobial Activity : Preliminary investigations suggested potential antimicrobial properties against certain bacterial strains, although further research is needed to elucidate these effects fully .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride
Reactant of Route 2
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1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride

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